molecular formula C3H7N B1616946 N-Ethylidenemethylamine CAS No. 64611-40-1

N-Ethylidenemethylamine

Cat. No.: B1616946
CAS No.: 64611-40-1
M. Wt: 57.09 g/mol
InChI Key: OHACMJAMDKRMSW-UHFFFAOYSA-N
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Description

N-Ethylidenemethylamine is an imine compound with the molecular formula C3H7N. Imines such as this are highly valuable in organic synthesis, primarily serving as electrophiles in nucleophilic addition reactions or as intermediates in the reductive amination of carbonyl compounds . This makes them fundamental building blocks for constructing more complex nitrogen-containing molecules. In the field of peptide chemistry, which often relies on solid-phase peptide synthesis (SPPS) and chemoselective ligation methods to produce challenging sequences , imine derivatives can play a role in developing novel ligation strategies and protecting group schemes. The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult relevant safety data sheets and handle this compound in a appropriately controlled laboratory environment.

Properties

CAS No.

64611-40-1

Molecular Formula

C3H7N

Molecular Weight

57.09 g/mol

IUPAC Name

N-methylethanimine

InChI

InChI=1S/C3H7N/c1-3-4-2/h3H,1-2H3

InChI Key

OHACMJAMDKRMSW-UHFFFAOYSA-N

SMILES

CC=NC

Canonical SMILES

CC=NC

Origin of Product

United States

Preparation Methods

Condensation of Methylamine and Acetaldehyde under Basic Conditions

One of the classical methods involves mixing methylamine with acetaldehyde in the presence of a base such as potassium hydroxide. This reaction is typically carried out at low temperatures to control the rate and selectivity.

  • Reaction Conditions:

    • Methylamine and acetaldehyde are combined in stoichiometric amounts.
    • Potassium hydroxide is added as a catalyst.
    • The reaction temperature is maintained around 0–20 °C to favor imine formation.
    • The reaction mixture is stirred, and the product is isolated by distillation or extraction.
  • Key Findings:

    • The reaction proceeds via the formation of a carbinolamine intermediate, which dehydrates to form N-Ethylidenemethylamine.
    • The presence of base facilitates the removal of water, driving the equilibrium toward imine formation.
    • Distillation under reduced pressure or fractional distillation can be used to purify the product.
  • Example from Literature:

    • In a patent example, methylamine (521 g, 16.8 moles) and acetaldehyde (730 g, 16.5 moles) were reacted with potassium hydroxide (455 g) at 20 °C, yielding this compound with an overall yield of 78% after distillation and thermal cracking steps.

Catalytic Hydrogenation Route (Indirect Preparation of N-Ethylmethylamine)

Though this method is primarily for N-ethylmethylamine, the imine intermediate this compound is formed during the process and can be isolated under controlled conditions.

  • Process Description:

    • Methylamine and acetaldehyde are reacted in the presence of a Raney nickel catalyst under hydrogen pressure.
    • The reaction is conducted at 65–67 °C and about 3 MPa hydrogen pressure.
    • Sodium hydroxide is used to maintain basic conditions.
    • The hydrogenation reduces the imine to the corresponding amine (N-ethylmethylamine), but by controlling reaction time and conditions, this compound can be isolated.
  • Reaction Conditions and Results:

Parameter Value
Methylamine 89.5 kg (commercial 40.5 wt%)
Raney Nickel Catalyst 5.5 kg
Sodium Hydroxide 0.65 kg (aqueous solution)
Acetaldehyde 56.3 kg
Temperature 65–67 °C
Hydrogen Pressure ~3 MPa
Reaction Time 4.3 hours (acetaldehyde addition) + 1 hour post-addition
Selectivity to Imine Up to 85.6 mol % (with respect to acetaldehyde)
Yield 93% molar yield relative to methylamine
  • Purification:
    • The reaction mixture is degassed and catalyst settled.
    • Fractional distillation with 15–20 theoretical plates is used.
    • High-purity product (~99.86% by weight) is obtained with a distillation yield of 95%.
    • Residual water content is minimized by drying techniques such as molecular sieves or membrane pervaporation.

Formylation Route (Preparation of Formyl Derivatives)

Some patents describe the preparation of formyl derivatives of ethylmethylamine by reacting ethyl formate with methylamine under controlled temperature conditions, which can be a precursor step toward this compound.

  • Procedure Highlights:
    • Ethyl formate is cooled to 0 °C.
    • Methylamine solution is added dropwise while maintaining temperature below 10 °C.
    • The mixture is heated to reflux for several hours.
    • The reaction mixture is concentrated under reduced pressure with toluene added multiple times to remove impurities.
    • The product is isolated as a light yellow oil with good molar yields.

Comparative Summary of Preparation Methods

Method Key Reagents Conditions Yield/Selectivity Notes
Condensation with KOH Methylamine, Acetaldehyde, KOH 0–20 °C, stirring ~78% yield after distillation Classical imine formation, thermal cracking
Catalytic Hydrogenation Route Methylamine, Acetaldehyde, Raney Ni, NaOH, H2 65–67 °C, 3 MPa H2, 4–5 h 85.6 mol % selectivity, 93% molar yield Industrial scale, high purity via distillation
Formylation with Ethyl Formate Ethyl formate, Methylamine 0–10 °C, reflux 4 h High molar yield (not specified) Intermediate formyl derivatives preparation

Analytical and Purification Techniques

Research Findings and Industrial Relevance

  • The catalytic hydrogenation method is favored for industrial production due to its high yield and purity.
  • Control of reaction parameters such as temperature, hydrogen pressure, and base concentration is critical to maximize selectivity toward this compound.
  • The classical condensation method remains useful for laboratory-scale synthesis.
  • Formylation routes provide useful intermediates but are less direct for pure this compound preparation.

Chemical Reactions Analysis

Reaction with Elemental Sulfur to Form Thiazoles

N-Ethylidenemethylamine reacts with sulfur vapor at 500°C in a gas-phase dehydrogenation-cyclization process to synthesize thiazole derivatives . Thiazoles are heterocyclic compounds containing sulfur and nitrogen, widely used in pharmaceuticals and agrochemicals. The reaction mechanism involves:

  • Dehydrogenation : The imine structure remains intact, while adjacent C–H bonds are activated.

  • Cyclization : Sulfur incorporates into the ring, forming the thiazole core.

Key Findings from Gas-Phase Reactions

Imine ReactantProduct ThiazoleYield (%)
Ethylidene-methylamineThiazole28.5
Ethylidene-ethylamine2-Methylthiazole57.0
Isopropylidene-methylamine4-Methylthiazole39.5
n-Propylidene-methylamine5-Methylthiazole13.4
  • Reaction Conditions :

    • Temperature: 500°C

    • Reactants: Gaseous imine and sulfur

    • Key Limitation: Alkyl groups larger than C₃ (branched) reduce yields due to steric hindrance.

Potential Hydrolysis and Reversibility

While not explicitly detailed in the literature, imines like this compound are typically susceptible to hydrolysis under acidic or aqueous conditions, regenerating the parent amine and carbonyl compound:
CH₃–N=CH–CH₃ + H₂OCH₃NH₂ + CH₃CHO\text{CH₃–N=CH–CH₃ + H₂O} \rightarrow \text{CH₃NH₂ + CH₃CHO}
This reaction is fundamental to imine chemistry but was not the focus of the cited high-temperature studies .

Catalytic Hydrogenation

Though not directly reported for this compound, analogous imines (e.g., N-ethylideneethylamine) undergo hydrogenation to form secondary amines in the presence of catalysts like nickel or cobalt . For example:
CH₃–N=CH–CH₃ + H₂NiCH₃–NH–CH₂–CH₃\text{CH₃–N=CH–CH₃ + H₂} \xrightarrow{\text{Ni}} \text{CH₃–NH–CH₂–CH₃}
This suggests this compound could similarly yield N-methyldiethylamine under hydrogenation conditions.

Role in Byproduct Formation

This compound may form as an intermediate or byproduct during:

  • Amine synthesis : Ethylamine production via acetonitrile hydrogenation generates trace imines .

  • Dehydrogenation processes : High-temperature treatment of primary amines can yield imines .

Stability and Handling Considerations

This compound is thermally stable at elevated temperatures (up to 500°C) in inert atmospheres but may decompose under oxidative or hydrolytic conditions. No specific safety data is available, but analogous imines are generally moisture-sensitive and require anhydrous storage .

Scientific Research Applications

Chemical Synthesis

Intermediates in Organic Synthesis
N-Ethylidenemethylamine serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in producing substituted methylamines, which are vital for developing pharmaceuticals and agricultural chemicals. For instance, processes involving NEMA can yield high-purity N-ethylmethylamine (EMA), which is synthesized through reductive amination of acetaldehyde with monomethylamine under specific conditions to ensure selectivity and yield .

Case Study: Synthesis of Active Pharmaceutical Ingredients (APIs)
In a study focusing on the synthesis of APIs, NEMA was utilized as a precursor for creating compounds that target degenerative diseases of the nervous system. The high purity of EMA obtained through optimized processes allowed for effective formulation of these drugs, demonstrating the importance of NEMA in pharmaceutical chemistry .

Material Science

Precursor for Metal Salts
this compound is also used in the production of metal salts, such as tetrakis(ethylmethylamino)hafnium and tetrakis(ethylmethylamino)zirconium. These metal salts are critical precursors in semiconductor manufacturing, where they are employed to deposit thin films on substrates .

Case Study: Semiconductor Fabrication
Research has shown that using NEMA-derived metal salts enhances the quality of deposited films due to their volatility and stability under deposition conditions. This application highlights the compound's role in advancing semiconductor technology .

Analytical Chemistry

Use in Spectroscopy and Extraction Techniques
this compound has been explored as a reagent in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy. Its properties allow it to act as a lineshape standard, optimizing peak shapes at low temperatures, which is crucial for accurate spectral analysis .

Case Study: Tar Sands Extraction
In environmental chemistry, NEMA has been tested as a co-surfactant in extracting bitumen from tar sands. Experimental results indicated that NEMA improves extraction efficiency compared to traditional surfactants, thus showcasing its potential in resource recovery applications .

Biological Applications

Enzyme Kinetics Studies
this compound has been utilized in enzyme kinetics research. For example, it was used as a substrate for studying trimethylamine dehydrogenase, providing insights into the enzyme's catalytic mechanisms. The slow kinetics associated with NEMA allowed researchers to analyze multiple phases of enzyme activity effectively .

Summary Table of Applications

Field Application Description
Chemical SynthesisIntermediate for methylaminesUsed in synthesizing APIs and agricultural chemicals.
Material SciencePrecursor for metal saltsEssential for semiconductor fabrication through deposition processes.
Analytical ChemistryReagent in spectroscopyServes as a lineshape standard in NMR spectroscopy.
Environmental ChemistryCo-surfactant in extractionEnhances bitumen extraction from tar sands compared to traditional methods.
Biological ApplicationsSubstrate in enzyme kinetics studiesFacilitates detailed analysis of enzyme mechanisms and activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares this compound with amines and imines of analogous structures, focusing on molecular properties, synthesis, and applications.

Imine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
This compound C₂H₅N 43.07 Linear imine; reactive C=N bond; used in cycloadditions .
4-Methoxy-N-(1-phenylethylidene)benzenamine C₁₅H₁₅NO 225.29 Aromatic imine with methoxy group; synthesized via condensation of aniline derivatives and ketones; applied in asymmetric catalysis .
(E)-N,N-Dimethyl-2-(3-nitropyridin-2-yl)ethenamine C₉H₁₁N₃O₂ 193.21 Nitro-substituted ethenamine; exhibits planar geometry; used in photochemical studies .

Key Differences :

  • Substituents : this compound lacks aromatic or electron-withdrawing groups, making it simpler and more reactive than nitro- or methoxy-substituted imines.
  • Applications : While this compound is a general-purpose intermediate, aromatic imines are tailored for catalysis or optical applications .
Secondary Amines
Compound Name Molecular Formula Molecular Weight (g/mol) Synthesis Method Applications
N-Ethylmethylamine C₃H₉N 59.11 Alkylation of methylamine with ethyl iodide . Solvent, catalyst, pharmaceutical intermediate .
N-(2-Methoxyethyl)methylamine C₄H₁₁NO 89.14 Reaction of methylamine with 2-methoxyethyl chloride; ether functionality enhances solubility . Ligand design, polymer chemistry .

Key Differences :

  • Structure : this compound is an imine (C=N), whereas secondary amines like N-Ethylmethylamine have C-N single bonds.
  • Reactivity : Imines undergo nucleophilic additions, while secondary amines participate in alkylation or acylation .
Tertiary Amines
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
N,N-Diethylmethylamine C₅H₁₃N 87.16 Prepared via exhaustive alkylation of methylamine; low polarity, high volatility .
N-Methylbenzhydrylamine C₁₄H₁₅N 197.28 Bulky aromatic substituents; used in chiral resolution and asymmetric synthesis .

Key Differences :

  • Steric Effects : Tertiary amines like N,N-Diethylmethylamine exhibit steric hindrance, reducing reactivity compared to this compound.
  • Functionality : Imines (C=N) offer conjugation advantages, enabling electronic transitions useful in photochemistry .
Substituted Amine Salts
Compound Name Molecular Formula Molecular Weight (g/mol) Properties
N-Ethylmethylamine hydrochloride C₃H₁₀ClN 95.57 Salt form enhances stability; synthesized via HCl treatment of free amine .
Methylethylammonium chloride C₃H₁₀ClN 95.57 Ionic liquid properties; used in electrochemical applications .

Key Differences :

  • State : Salts are typically solids with higher melting points than neutral amines or imines.
  • Utility : Salts are preferred for controlled reactions, while neutral imines like this compound are used in dynamic covalent chemistry .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Ethylidenemethylamine, and how can purity be optimized during synthesis?

  • Methodological Answer : Synthesis typically involves condensation reactions between methylamine and acetaldehyde derivatives under controlled pH and temperature. Purification via fractional distillation or recrystallization is critical. Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) . Optimize purity by avoiding excess reagents and using inert atmospheres to prevent oxidation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies structural features, such as the ethylidene group’s double bond. Infrared (IR) spectroscopy confirms the presence of C=N stretches (~1640–1690 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns. Cross-reference spectral data with computational predictions (e.g., DFT calculations) for accuracy .

Q. How should this compound be stored to ensure stability in laboratory settings?

  • Methodological Answer : Store in airtight, light-resistant containers under nitrogen or argon at –20°C to prevent degradation. Regularly assess stability via HPLC or GC-MS to detect decomposition products like nitrosamines, which may form under oxidative conditions .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use PPE (gloves, lab coats, goggles) and work in fume hoods to minimize inhalation/contact. Follow OSHA guidelines for amine handling. Decontaminate spills with absorbents like vermiculite, and dispose of waste via licensed hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., ΔfH° or ΔrS°) of this compound?

  • Methodological Answer : Conduct meta-analyses using the I² statistic to quantify heterogeneity across studies . Replicate experiments under standardized conditions (e.g., calorimetry at 25°C) and validate results against computational models (e.g., Gaussian-based enthalpy calculations) . Address discrepancies by verifying calibration standards and experimental setups.

Q. What analytical challenges arise in detecting trace nitrosamine impurities in this compound, and how can they be mitigated?

  • Methodological Answer : Matrix interference and artifactual nitrosamine formation during sample preparation are key challenges. Implement LC-HRMS with isotopic labeling (e.g., ¹⁵N-nitrosamine standards) for specificity. Add nitrite scavengers (e.g., ascorbic acid) to samples to suppress artefact formation .

Q. What computational strategies are effective for modeling the degradation pathways of this compound?

  • Methodological Answer : Use density functional theory (DFT) to simulate reaction pathways, focusing on intermediates like nitroso derivatives. Validate with kinetic studies (e.g., Arrhenius plots) under varying pH and temperature. Compare predicted half-lives with experimental data from accelerated stability tests .

Q. How can researchers design robust assays to study the biological interactions of this compound?

  • Methodological Answer : Employ cell-based assays (e.g., cytotoxicity in HEK293 cells) with positive/negative controls. Use metabolomics (LC-MS/MS) to track amine metabolites. For in vivo studies, optimize dosing regimens based on pharmacokinetic modeling to account for rapid hepatic clearance .

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